molecular formula C11H12O2 B1449194 4-Allyloxy-3-methylbenzaldehyde CAS No. 160489-36-1

4-Allyloxy-3-methylbenzaldehyde

Cat. No.: B1449194
CAS No.: 160489-36-1
M. Wt: 176.21 g/mol
InChI Key: LXGAMMWRVGAHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyloxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of an allyloxy group attached to the benzene ring at the fourth position and a methyl group at the third position

Safety and Hazards

The safety data sheet for “4-Allyloxy-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper titled “Experimental and theoretical studies on 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal for third harmonic nonlinear optical applications” discusses the use of a similar compound, 4-hydroxy-3-methoxybenzaldehyde, in nonlinear optical applications . Another paper titled “Two new benzaldehyde derivatives from mangrove endophytic fungus ZZF 32#” discusses the isolation of two new benzaldehyde derivatives from a marine fungus .

Biochemical Analysis

Biochemical Properties

4-Allyloxy-3-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase The nature of these interactions involves the compound acting as a redox-active agent, which can destabilize cellular redox homeostasis and inhibit microbial growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cellular antioxidation components, leading to oxidative stress . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound can enhance the sensitivity of pathogens to conventional antifungal agents by targeting the mitochondrial respiratory chain . This disruption can lead to altered gene expression and metabolic flux, ultimately inhibiting fungal growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a redox cycler, facilitating electron transfer reactions that generate reactive oxygen species (ROS). These ROS can then interact with and inhibit the activity of enzymes like superoxide dismutases and glutathione reductase . Additionally, the compound can induce changes in gene expression by modulating transcription factors involved in oxidative stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and potential cytotoxic effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively disrupt cellular antioxidation systems without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s redox activity plays a pivotal role in modulating these pathways, leading to altered cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key enzymes involved in oxidative stress response . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the allyl alcohol reacts with the aldehyde group of the 3-methylbenzaldehyde to form the allyloxy linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Allyloxy-3-methylbenzoic acid.

    Reduction: 4-Allyloxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Allyloxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a starting material for the synthesis of bioactive compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    4-Allyloxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    4-Allyloxybenzaldehyde: Lacks the methyl group at the third position.

    3-Methylbenzaldehyde: Lacks the allyloxy group.

Uniqueness: 4-Allyloxy-3-methylbenzaldehyde is unique due to the presence of both the allyloxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-methyl-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGAMMWRVGAHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Allyloxy-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Allyloxy-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Allyloxy-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Allyloxy-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Allyloxy-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Allyloxy-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.